1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)-
Description
(5S,8S)-8-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-oxa-7-azaspiro[4.4]nonan-6-one is a synthetic spirocyclic compound featuring a 1-oxa-7-azaspiro[4.4]nonane core with a tert-butyldiphenylsilyl (TBDPS)-protected hydroxymethyl substituent at position 7. The TBDPS group enhances stability during synthetic workflows, making it a key intermediate in the synthesis of bioactive spiroheterocycles .
Properties
Molecular Formula |
C24H31NO3Si |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(5S,8S)-8-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxa-7-azaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C24H31NO3Si/c1-23(2,3)29(20-11-6-4-7-12-20,21-13-8-5-9-14-21)28-18-19-17-24(22(26)25-19)15-10-16-27-24/h4-9,11-14,19H,10,15-18H2,1-3H3,(H,25,26)/t19-,24-/m0/s1 |
InChI Key |
IWHPRUYFXGTZLS-CYFREDJKSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@@]4(CCCO4)C(=O)N3 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC4(CCCO4)C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the silyl ether group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions, often under acidic or basic conditions.
Silylation: Introduction of the silyl ether group using reagents such as tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the silyl ether group.
Substitution: Nucleophilic substitution reactions can be employed to replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or desilylated compounds.
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)- has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its spirocyclic structure can be exploited in the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving spirocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)- involves its interaction with specific molecular targets. The spirocyclic core and the silyl ether group can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The 1-oxa-7-azaspiro[4.4]nonane scaffold is shared across several natural and synthetic compounds, but substituents and functional groups dictate their biological activities and synthetic roles. Below is a detailed comparison:
Core Structural Variations
Key Observations:
- Functional Groups: The target compound lacks the α,β-unsaturated dione system present in azaspirene and pseurotins, reducing electrophilic reactivity but improving stability .
- Protective Groups: The TBDPS group distinguishes it from natural analogs, which typically feature hydroxyl or methyl groups at position 8 .
Biological Activity
1-Oxa-7-azaspiro[4.4]nonan-6-one, specifically the compound 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)-, is a spirocyclic compound that has garnered attention for its potential biological activities. Spirocyclic compounds are characterized by their unique structural configuration, where two or more rings share a single atom. This particular compound's structure suggests potential interactions with biological systems, warranting a detailed examination of its biological activity.
The biological activity of 1-Oxa-7-azaspiro[4.4]nonan-6-one can be attributed to its ability to interact with various biological targets. Its structural features allow it to potentially modulate enzyme activity, receptor binding, and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: Some studies indicate that spirocyclic compounds can act as inhibitors of specific enzymes, which may be relevant in therapeutic contexts.
- Receptor Modulation: The compound may influence receptor activity, impacting physiological responses in target tissues.
- Cell Growth Regulation: Certain derivatives have shown promise in regulating cell growth and differentiation, particularly in cancer research.
Antiviral Activity
Research has highlighted the antiviral properties of similar spirocyclic compounds. For instance, derivatives have demonstrated significant antiviral activity against respiratory syncytial virus (RSV) strains, suggesting that 1-Oxa-7-azaspiro[4.4]nonan-6-one may exhibit comparable effects due to structural similarities .
Anticancer Properties
A study focusing on azaspiro compounds indicated their potential in inhibiting endothelial migration induced by vascular endothelial growth factor (VEGF), which is crucial in cancer metastasis . The ability of these compounds to modulate angiogenesis could provide insights into their use as anticancer agents.
Comparative Analysis of Biological Activities
Synthesis and Structural Considerations
The synthesis of 1-Oxa-7-azaspiro[4.4]nonan-6-one involves complex organic reactions that can yield various stereoisomers. The stereochemistry plays a crucial role in determining the biological activity of the compound. For example, the absolute stereochemistry has been linked to its effectiveness in inducing cell differentiation .
Synthesis Route
The synthesis typically involves:
- Formation of the spirocyclic framework through aldol condensation.
- Functional group transformations to introduce necessary substituents.
- Purification and characterization using techniques such as NMR and X-ray crystallography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
